

A Comprehensive Technical Guide to the Solubility of 6-Methyluracil

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyluracil, a pyrimidine derivative, is a compound of significant interest in pharmaceutical and biochemical research. It serves as a crucial intermediate in the synthesis of various drugs, including the coronary vasodilator dipyridamole, and is investigated for its potential biological activities.[1] Understanding the solubility of **6-methyluracil** in different solvents is paramount for its application in organic synthesis, formulation development, and biochemical assays. This technical guide provides an in-depth overview of the solubility of **6-methyluracil**, complete with quantitative data, detailed experimental protocols, and visual representations of relevant chemical and procedural pathways.

Quantitative Solubility Data

The solubility of **6-methyluracil** has been determined in a variety of solvents and solvent systems. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of **6-Methyluracil** in Single Solvents



Solvent	Solubility	Temperature (°C)	Notes
Water	7 g/L	22	-
Dimethyl Sulfoxide (DMSO)	50 mg/mL (396.48 mM)	Not Specified	Requires sonication. [2][3]
Methanol	Slightly Soluble	Not Specified	Solubility increases with heating and sonication.[4]
Hot Ethanol	Soluble	Not Specified	[1][5]
Ether	Slightly Soluble	Not Specified	[1][5]
Alkali Solutions	Soluble	Not Specified	[1][5]

Table 2: Solubility of 6-Methyluracil in Co-Solvent Systems for In Vitro and In Vivo Studies

Co-Solvent System	Solubility	Molar Concentration	Notes
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 4.55 mg/mL	36.08 mM	Results in a clear solution.[2][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	19.82 mM	Results in a clear solution.[2][3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	19.82 mM	Results in a clear solution.[2][3]

Experimental Protocol: Determination of Equilibrium Solubility by the Isothermal Shake-Flask Method

The following protocol details a standard procedure for determining the equilibrium solubility of **6-methyluracil** in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.



Materials and Equipment:

- 6-Methyluracil (solid)
- Solvent of interest
- Analytical balance
- · Scintillation vials or other suitable sealed containers
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
 and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer
- · Volumetric flasks and pipettes

Procedure:

- · Preparation of Saturated Solutions:
 - Add an excess amount of solid 6-methyluracil to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
 - Seal the vials tightly to prevent solvent evaporation.
- · Equilibration:
 - Place the vials in a constant temperature orbital shaker or water bath.
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
- Sample Collection and Preparation:



- After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
- Carefully withdraw a known volume of the supernatant using a pipette.
- Filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

· Quantification:

- Prepare a series of standard solutions of 6-methyluracil of known concentrations in the same solvent.
- Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
- Construct a calibration curve from the data of the standard solutions.
- Determine the concentration of 6-methyluracil in the filtered supernatant by interpolating from the calibration curve.

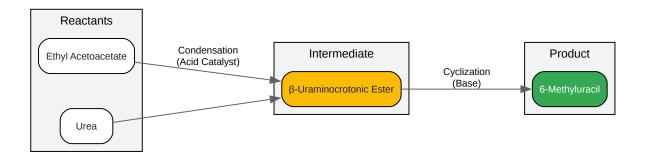
Data Analysis:

- The determined concentration represents the equilibrium solubility of 6-methyluracil in the specific solvent at the given temperature.
- The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations Synthesis of 6-Methyluracil

The synthesis of **6-methyluracil** can be achieved through the condensation of ethyl acetoacetate with urea. The following diagram illustrates the key steps in this chemical transformation.





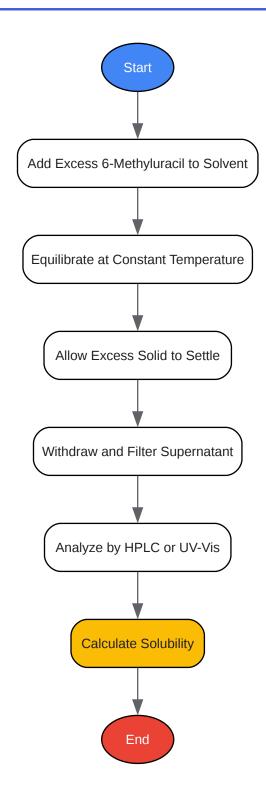
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Caption: Synthesis of **6-Methyluracil** from Ethyl Acetoacetate and Urea.

Experimental Workflow for Solubility Determination

The workflow for determining the solubility of **6-methyluracil** using the isothermal shake-flask method is depicted in the following diagram.





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Caption: Isothermal Shake-Flask Solubility Determination Workflow.



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